molecular formula CH3NO B1338169 Deuterioformamide CAS No. 35692-88-7

Deuterioformamide

Cat. No.: B1338169
CAS No.: 35692-88-7
M. Wt: 46.047 g/mol
InChI Key: ZHNUHDYFZUAESO-MICDWDOJSA-N
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Mechanism of Action

Target of Action

Formamide-1-d, a deuterium-labeled formamide , primarily targets RNA metabolism . RNA metabolism involves the synthesis, processing, and function of coding and non-coding RNA molecules and their interacting proteins . These processes are crucial for higher-order events such as cell cycle control, development, innate immune response, and the occurrence of genetic diseases .

Mode of Action

Formamide-1-d interacts with its targets by weakening RNA-related processes in vivo . It likely achieves this by relaxing RNA secondary structures and/or RNA-protein interactions . This interaction results in changes such as decreased splicing efficiency and increased R-loop formation .

Biochemical Pathways

Formamide-1-d affects the biochemical pathways involved in RNA metabolism . The compound’s action on these pathways can lead to significant changes in cell morphology and cell cycle regulation . Additionally, formamide-1-d can be used as a nitrogen source in biotechnological production processes .

Pharmacokinetics

It is known that formamide, from which formamide-1-d is derived, acts as an ionic solvent that destabilizes non-covalent bonds . This property could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Formamide-1-d.

Result of Action

The action of Formamide-1-d leads to molecular and cellular effects such as decreased splicing efficiency and increased R-loop formation . Additionally, it can cause remarkable morphology and cell cycle defects .

Action Environment

The action, efficacy, and stability of Formamide-1-d can be influenced by environmental factors. For instance, light conditions can affect the formation of nucleobases from formamide . Furthermore, the presence of certain minerals, such as cerium phosphate, can act as a photocatalyst, enhancing the reaction of formamide to form nucleosides and nucleotides .

Biochemical Analysis

Biochemical Properties

Formamide-1-d participates in numerous biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a solvent that destabilizes non-covalent bonds . This property allows formamide-1-d to influence the structure and function of these biomolecules, potentially altering their activity and the biochemical reactions they participate in .

Cellular Effects

Formamide-1-d has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, formamide-1-d has been found to weaken RNA-related processes in vivo, potentially by relaxing RNA secondary structures and/or RNA-protein interactions .

Molecular Mechanism

The molecular mechanism of action of formamide-1-d involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, formamide-1-d has been shown to preferentially target RNA-related processes in vivo, likely by relaxing RNA secondary structures and/or disrupting RNA-protein interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of formamide-1-d can change over time. It has been observed that formamide lowers the melting temperatures of DNAs linearly, depending on the composition, helix conformation, and state of hydration . This suggests that formamide-1-d may have a destabilizing effect on the helical state of DNA, which could have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of formamide-1-d can vary with different dosages in animal models. While specific studies on formamide-1-d are limited, formamide has been studied extensively. For instance, formamide has been found to have no adverse effects when used at the maximum proposed dose in pigs and other animal species . The use of ammonium formate, a related compound, in dairy animals and laying poultry has raised concerns due to potential exposure of consumers to formamide .

Metabolic Pathways

Formamide-1-d is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, formamide has been proposed as an innovative nitrogen source achieved through metabolic engineering, underscoring its potential in supporting growth and production in biotechnological processes .

Transport and Distribution

Formamide-1-d is transported and distributed within cells and tissues. While specific transporters or binding proteins for formamide-1-d have not been identified, studies on formamide suggest that it can easily enter cells and is not metabolized . This implies that formamide-1-d could be similarly distributed within cells and tissues.

Subcellular Localization

Given formamide’s ability to interact with various biomolecules and influence cellular processes, it is plausible that formamide-1-d could be localized to specific compartments or organelles within the cell, potentially influencing its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deuterioformamide can be synthesized through the deuteration of formamide. One common method involves the exchange of hydrogen atoms in formamide with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction is typically carried out under mild conditions to ensure complete deuteration .

Industrial Production Methods

In industrial settings, formamide-1-d is produced by the carbonylation of ammonia with deuterium-labeled carbon monoxide. This process involves the reaction of deuterium-labeled carbon monoxide with ammonia to form formamide-1-d. The reaction is carried out under controlled temperature and pressure conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Deuterioformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Decomposition: Heating formamide-1-d above 100°C.

    Hydrolysis: Water and acidic or basic conditions.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

    Decomposition: Carbon monoxide and ammonia.

    Hydrolysis: Formic acid and ammonia.

    Reduction: Methylamine.

Comparison with Similar Compounds

Deuterioformamide is compared with other similar compounds such as:

This compound is unique due to its deuterium labeling, which makes it valuable in isotopic labeling studies and research applications requiring stable isotopes .

Properties

IUPAC Name

deuterioformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514751
Record name (~2~H)Formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.047 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35692-88-7
Record name (~2~H)Formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35692-88-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deuterioformamide
Reactant of Route 2
Deuterioformamide
Customer
Q & A

Q1: Why is Formamide-1-d used as a model for studying peptide backbone damage?

A1: Formamide-1-d (DCONH2) serves as a simplified model for the peptide backbone due to the presence of the amide bond (CONH). This bond is a fundamental structural unit within peptides and proteins. By studying the effects of low-energy electrons on Formamide-1-d, researchers can gain insights into the potential damage mechanisms that ionizing radiation, which generates secondary electrons, may inflict on the peptide backbone of larger biomolecules. []

Q2: How does the chemical environment of the amide bond influence its susceptibility to electron-induced damage?

A2: Research suggests that the sensitivity of the peptide backbone to secondary electrons can vary depending on the surrounding chemical environment. [] In the study using self-assembled monolayers (SAMs) of Lys amides, the amide groups were spatially separated from the gold substrate by hydrocarbon chains. This configuration aimed to isolate the effects of electron irradiation on the amide bond without direct influence from the metal substrate. Comparing the anion desorption patterns from Formamide-1-d and the Lys amide SAMs provides insights into how the presence of different chemical groups and their spatial arrangement might influence the vulnerability of the peptide backbone to electron-induced damage. []

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